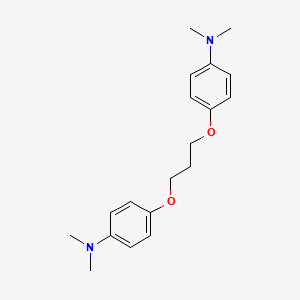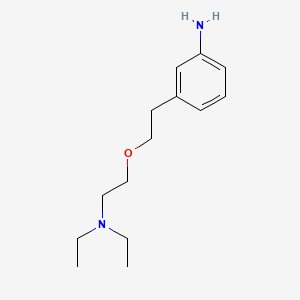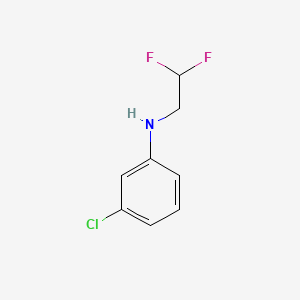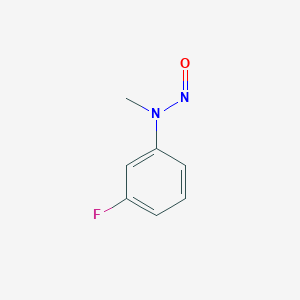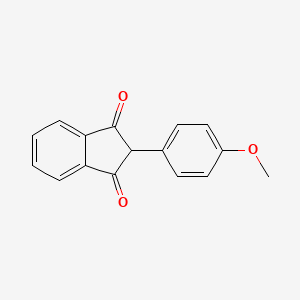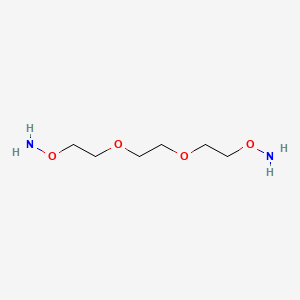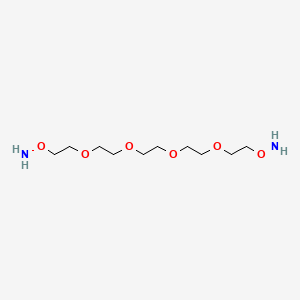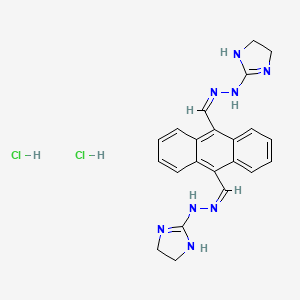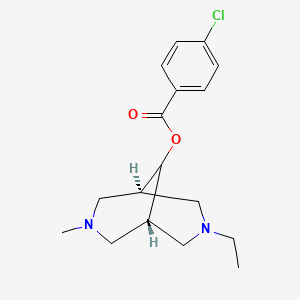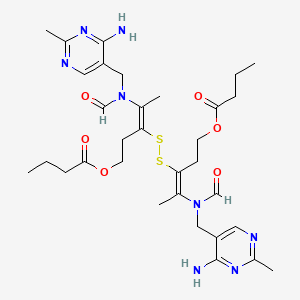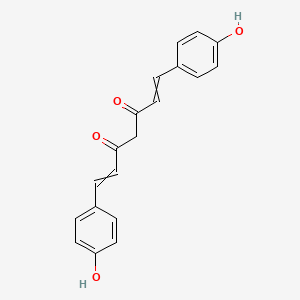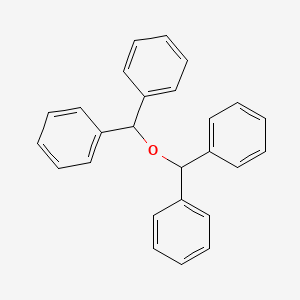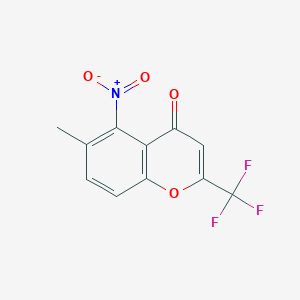
Bragsin1
Overview
Description
Bragsin1 is a potent, selective, and noncompetitive inhibitor of the ArfGEF BRAG2. It inhibits Arf GTPase activation with an IC50 of 3 μM. This compound binds to the PH domain of BRAG2 and acts as a noncompetitive interfacial inhibitor. This compound has shown significant anti-cancer activity and is primarily used in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bragsin1 involves multiple steps, starting with the preparation of the core structure. The key steps include:
Formation of the Core Structure: The core structure is synthesized through a series of reactions involving aromatic substitution and nitration.
Functional Group Modifications: The core structure undergoes further modifications to introduce functional groups necessary for its activity. This includes fluorination and nitro group reduction.
Final Assembly: The final product is obtained through purification and crystallization processes
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions to ensure high yield and purity.
Purification: The crude product is purified using techniques such as recrystallization and chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications
Chemical Reactions Analysis
Types of Reactions
Bragsin1 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: The nitro group in this compound can be reduced to an amine group using reducing agents.
Substitution: This compound can undergo substitution reactions where functional groups are replaced with other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives are often used to study the structure-activity relationship of the compound .
Scientific Research Applications
Bragsin1 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the inhibition of ArfGEF BRAG2 and its effects on Arf GTPase activation.
Biology: Employed in cellular studies to understand its impact on the trans-Golgi network and membrane dynamics.
Medicine: Investigated for its anti-cancer properties, particularly in breast cancer cell lines.
Industry: Utilized in the development of new drugs targeting peripheral membrane proteins
Mechanism of Action
Bragsin1 exerts its effects by binding to the PH domain of BRAG2, preventing the activation of Arf GTPase. This binding occurs at the interface between the PH domain and the lipid bilayer, rendering BRAG2 unable to activate lipidated Arf. This mechanism disrupts the signaling pathways involved in cell motility, membrane traffic, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
SecinH3: Another inhibitor of ArfGEF, but it targets the Sec7 domain of human ArfGEFs.
Brefeldin A: Inhibits ArfGEF by targeting the Sec7 domain, but has a broader range of activity.
GolgiStop: A general inhibitor of protein transport in the Golgi apparatus
Uniqueness of Bragsin1
This compound is unique due to its selective and noncompetitive inhibition of the PH domain of BRAG2. Unlike other inhibitors that target the Sec7 domain, this compound specifically binds to the PH domain, making it a valuable tool for studying protein-membrane interactions without disrupting other cellular processes .
Properties
IUPAC Name |
6-methyl-5-nitro-2-(trifluoromethyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO4/c1-5-2-3-7-9(10(5)15(17)18)6(16)4-8(19-7)11(12,13)14/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUSXIBCGCFOQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)OC(=CC2=O)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


